Product packaging for Bis(4-bromophenyl)phenylphosphine oxide(Cat. No.:CAS No. 93869-52-4)

Bis(4-bromophenyl)phenylphosphine oxide

Cat. No.: B1283679
CAS No.: 93869-52-4
M. Wt: 436.1 g/mol
InChI Key: URGNHDJCYWEAKG-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)phenylphosphine oxide (C₁₈H₁₃Br₂OP) is an organophosphorus compound characterized by a central phosphorus atom bonded to two 4-bromophenyl groups and one phenyl group, with an oxygen atom completing the tetrahedral geometry. This compound is notable for its electron-withdrawing bromine substituents, which enhance its flame-retardant properties and reactivity in cross-coupling reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13Br2OP B1283679 Bis(4-bromophenyl)phenylphosphine oxide CAS No. 93869-52-4

Properties

IUPAC Name

1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGNHDJCYWEAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Br2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93869-52-4
Record name Bis(4-bromophenyl)phenylphosphine Oxide
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Preparation Methods

Palladium-Catalyzed Coupling Reactions

One of the most common and effective approaches to synthesize bis(4-bromophenyl)phenylphosphine oxide involves palladium-catalyzed cross-coupling reactions, particularly Suzuki and Heck-type couplings.

Suzuki Coupling of (4-bromophenyl)diphenylphosphine Oxide

  • Method: The reaction of (4-bromophenyl)diphenylphosphine oxide with arylboronic acids under palladium catalysis.
  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) with triphenylphosphine as ligand.
  • Base: Potassium phosphate tribasic.
  • Solvent: 1,4-dioxane.
  • Conditions: Stirring at 100 °C for 7 hours under an inert argon atmosphere.
  • Yield: Approximately 48% isolated yield after purification by silica gel column chromatography and recrystallization from ethyl acetate.
  • Procedure Details: The reaction mixture is diluted with water, extracted with chloroform, washed with saturated brine, dried over magnesium sulfate, concentrated, and purified.
  • Analytical Data: The product was confirmed by mass spectrometry with m/e = 504.16, consistent with the expected molecular weight of this compound.
Parameter Details
Catalyst Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))
Ligand Triphenylphosphine
Base Potassium phosphate tribasic
Solvent 1,4-Dioxane
Temperature 100 °C
Time 7 hours
Atmosphere Argon (inert)
Yield 48% isolated yield

This method benefits from the stability of the phosphine oxide moiety, which avoids catalyst poisoning issues commonly encountered with free phosphines.

Heck Reaction Variants

  • The Heck reaction of bromophenylphosphine oxides with electron-deficient and neutral olefins can yield functionalized phosphine oxides.
  • However, tris(4-bromophenyl)phosphine itself may fail under normal Heck conditions due to steric and electronic factors.
  • Using phosphine oxides instead of free phosphines enhances stability and reactivity in palladium-catalyzed coupling reactions.

Two-Step Quaternization–Wittig Method

A novel two-step synthetic route has been developed involving:

  • Step 1: Quaternization of tertiary diphenylphosphines with aryl bromides (including 4-bromophenyl derivatives) to form quaternary phosphonium salts.
  • Step 2: Wittig reaction of these salts with aldehydes (e.g., furan-2-carbaldehyde or p-chlorobenzaldehyde) to yield aryldiphenylphosphine oxides.

Key Features:

  • This method can be nickel-catalyzed or metal-free.
  • It tolerates various functional groups.
  • Yields for quaternary phosphonium salts range from 48% to 90%.
  • Wittig reactions provide phosphine oxides in 27% to 90% yields.
  • It is particularly useful for synthesizing phosphine oxides with electron-deficient aryl groups, which are challenging via alkaline hydrolysis of aryltriphenylphosphonium salts.
  • The process avoids the use of air- and moisture-sensitive intermediates in some cases, improving operational simplicity.

Grignard Reaction with Phenylphosphonic Acid Dichloride

This classical method involves the reaction of phenylphosphonic acid dichloride with 4-bromophenylmagnesium bromide (a Grignard reagent):

  • Preparation of Grignard Reagent: 4-bromobromofluorobenzene or 4-bromobenzene is reacted with magnesium in dry tetrahydrofuran (THF).
  • Reaction Conditions: Phenylphosphonic acid dichloride is added slowly to the Grignard reagent at low temperature (around 10 °C) with stirring.
  • Workup: The reaction mixture is hydrolyzed with dilute sulfuric acid, extracted with ether, washed with water, and dried over sodium sulfate.
  • Outcome: This method yields this compound or related derivatives.
  • Advantages: Straightforward and well-established, suitable for producing halogenated phosphine oxides.
  • Limitations: Requires careful moisture exclusion and handling of reactive intermediates.

General Observations on Yields and Reaction Conditions

Method Yield Range Reaction Temperature Reaction Time Notes
Pd-Catalyzed Suzuki Coupling ~48% 100 °C 7 hours Inert atmosphere, sensitive to catalyst poisoning avoided by using phosphine oxide
Quaternization–Wittig Method 27–90% (step 2) Variable (ambient to reflux) Variable (minutes to hours) Metal-free or nickel-catalyzed, functional group tolerant
Grignard Reaction with Phosphonic Acid Dichloride Not explicitly stated ~10 °C (addition) then room temp Overnight Requires dry conditions, classical approach

Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages
Pd-Catalyzed Suzuki Coupling (4-bromophenyl)diphenylphosphine oxide, Pd2(dba)3, triphenylphosphine, K3PO4, 1,4-dioxane, 100 °C, 7 h Good selectivity, stable intermediates, well-studied Moderate yield (~48%), requires inert atmosphere
Quaternization–Wittig Method Tertiary diphenylphosphines, aryl bromides, aldehydes, nickel catalyst or metal-free High functional group tolerance, avoids sensitive intermediates Yields vary widely, multi-step process
Grignard Reaction Phenylphosphonic acid dichloride, 4-bromophenylmagnesium bromide, dry THF Classical, direct formation of phosphine oxide Requires strict moisture control, reactive intermediates

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)phenylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Overview

Bis(4-bromophenyl)phenylphosphine oxide is a significant compound in organophosphorus chemistry, characterized by its unique structure comprising a phosphorus atom bonded to three phenyl groups, with two of them substituted with bromine atoms. This compound exhibits diverse applications across various scientific fields, including coordination chemistry, materials science, and medicinal chemistry.

Coordination Chemistry

One of the primary applications of this compound is as a ligand in coordination chemistry. It forms stable complexes with various metal centers, particularly palladium and platinum. These complexes are crucial in catalyzing reactions such as cross-coupling processes, which are essential in synthetic organic chemistry. The coordination enhances the reactivity and selectivity of these metal catalysts, making them valuable for industrial applications.

Materials Science

In materials science, this compound is utilized in the development of advanced materials. Its ability to form stable complexes allows it to be incorporated into polymer matrices, leading to the creation of porous polymers that exhibit enhanced thermal stability and mechanical properties . These materials find applications in high-performance coatings, electronic devices, and sensors.

The compound has also been studied for its biological activities. Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown an IC50 value of 3.5 µM against Bacillus subtilis and 4.0 µM against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibacterial agents.

In terms of cytotoxicity, studies have demonstrated that this compound displays notable effects on cancer cell lines. For example, it has an IC50 value of approximately 25 µM against the HL-60 leukemia cell line. These findings highlight its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of phosphine oxides to improve their biological properties. Modifications to the phenyl groups can enhance antibacterial efficacy while maintaining low cytotoxicity towards normal cells. For instance, derivatives containing substituents like methyl or ethyl groups have shown increased potency against resistant bacterial strains compared to the parent compound.

Mechanism of Action

The mechanism by which bis(4-bromophenyl)phenylphosphine oxide exerts its effects primarily involves its role as a ligand in coordination chemistry. The phosphine oxide group enhances the coordination ability of the molecule, allowing it to form stable complexes with various metal centers. These metal complexes can influence the reactivity and selectivity of catalyzed reactions .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular differences between bis(4-bromophenyl)phenylphosphine oxide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₈H₁₃Br₂OP Br (electron-withdrawing) 436.08 Flame retardancy, cross-coupling reactions
Bis(4-fluorophenyl)phenylphosphine oxide (p-FPPO) C₁₈H₁₃F₂OP F (electron-withdrawing) 316.27 Intermediate for flame-retardant polymers
Bis(4-chlorophenyl)phenylphosphine oxide C₁₈H₁₃Cl₂OP Cl (electron-withdrawing) 347.17 High thermal stability, polymer synthesis
Bis(4-methoxyphenyl)phosphine oxide C₁₄H₁₅O₃P OCH₃ (electron-donating) 262.24 Lower reactivity, potential in electronics
Bis[4-(9'-carbazolyl)phenyl]phenylphosphine oxide (BCPO) C₄₂H₂₉N₂OP Carbazole (electron-rich) 608.67 OLED host materials, high HOMO/LUMO values

Key Observations :

  • Halogen Effects : Bromine and chlorine increase molecular weight and enhance flame retardancy compared to fluorine. Bromine’s larger atomic radius improves radical scavenging, critical for fire suppression .
  • Electron-Donating vs. Withdrawing Groups : Methoxy groups (OCH₃) reduce reactivity but improve solubility, whereas halogens (Br, Cl, F) increase thermal stability and electronic tunability .
  • Functionalization : Carbazole substituents in BCPO enable applications in optoelectronics due to extended π-conjugation and bipolar charge transport .

Thermal and Reactivity Profiles

  • Thermal Stability : Brominated and chlorinated derivatives exhibit higher thermal stability due to strong P–O and C–Br/Cl bonds. For example, poly(arylene phosphine oxide) polymers show Tg values up to 365°C .
  • Reactivity : Bromine’s superior leaving-group ability facilitates Suzuki and Ullmann couplings, making it valuable in pharmaceutical intermediates . Fluorinated analogs are less reactive but useful in stepwise polymer functionalization .

Research Findings and Trends

  • Flame Retardancy : Bis(4-fluorophenyl)phenylphosphine oxide-based polymers show 35% char yield at 750°C in nitrogen, indicating superior fire resistance .
  • Electronic Materials : BCPO’s triplet energy (ET = 3.01 eV) supports efficient energy transfer in blue phosphorescent OLEDs .
  • Environmental Considerations : Brominated compounds face regulatory scrutiny due to toxicity, driving research into halogen-free alternatives like methoxy-phosphine oxides .

Biological Activity

Bis(4-bromophenyl)phenylphosphine oxide (BBrPPO) is a phosphine oxide compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, cytotoxicity, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C18_{18}H13_{13}Br2_2OP. The presence of bromine atoms enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.

Biological Activity Overview

The biological activity of BBrPPO has been explored in various studies, focusing on its antibacterial and cytotoxic effects.

Antibacterial Activity

BBrPPO exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported that compounds with similar structures showed activity in the range of 3–4 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

CompoundBacterial StrainIC50 (µM)
This compoundBacillus subtilis3.5
This compoundStaphylococcus aureus4.0

These findings suggest that BBrPPO could serve as a lead compound for developing new antibacterial agents.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of BBrPPO on various cancer cell lines. The compound demonstrated notable cytotoxicity against the HL-60 leukemia cell line, with an IC50 value of approximately 25 µM .

Cell LineIC50 (µM)
HL-6025.03 ± 2.07
A549 (lung cancer)>30
NIH/3T3 (fibroblast)>30

The cytotoxic effects indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The mechanism by which BBrPPO exerts its biological effects is not fully elucidated. However, phosphine oxides are known to interact with cellular components, potentially leading to oxidative stress and apoptosis in cancer cells. The presence of bromine may enhance these interactions by facilitating electron transfer processes.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of phosphine oxides to enhance their biological properties. For instance, modifications to the phenyl groups have been shown to improve antibacterial efficacy while maintaining low cytotoxicity towards normal cells .

In one study, derivatives containing substituents such as methyl or ethyl groups on the phenyl rings exhibited increased potency against resistant bacterial strains compared to BBrPPO itself . This highlights the importance of structural modifications in enhancing biological activity.

Q & A

Q. What synthetic methodologies are recommended for preparing Bis(4-bromophenyl)phenylphosphine oxide, and how can purity be optimized?

this compound is typically synthesized via the reaction of phenylphosphine with 4-bromophenyl Grignard reagents, followed by oxidation with hydrogen peroxide. Key considerations include:

  • Reagent stoichiometry : A 2:1 molar ratio of 4-bromophenylmagnesium bromide to phenylphosphine ensures complete substitution.
  • Oxidation control : Excess H₂O₂ (1.5 equivalents) ensures full oxidation to the phosphine oxide.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted bromophenyl species. Purity ≥97% is confirmed via ³¹P NMR (δ ~25–30 ppm) and elemental analysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • ³¹P NMR : Confirms oxidation state (single peak for P=O at ~25–30 ppm).
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–7.8 ppm) and distinguishes bromophenyl vs. phenyl groups.
  • X-ray crystallography : Resolves steric effects of bromine substituents on molecular geometry.
  • Elemental analysis : Validates C, H, Br, and P content (±0.3% tolerance).
    Cross-referencing these methods minimizes misassignment risks, particularly for isomers or byproducts .

Q. What are the primary research applications of this compound in materials science?

  • Flame retardants : Bromine atoms enhance thermal stability and radical scavenging in polymers.
  • Ligand design : Electron-withdrawing bromine groups modulate metal-ligand bond strength in transition metal complexes (e.g., Pd or Cu catalysts).
  • Crystal engineering : Bulky bromophenyl groups influence supramolecular packing via halogen bonding .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence catalytic performance in cross-coupling reactions?

Bromine’s electronegativity increases the Lewis acidity of phosphorus, enhancing metal-ligand interactions. For example:

  • Suzuki-Miyaura reactions : Pd complexes with this ligand show improved oxidative addition rates due to stronger Pd–P bonding.
  • Contradictions in literature : Some studies report reduced catalytic turnover at high Br loading (>2 equivalents), attributed to steric hindrance. Resolve via Hammett plots (σₚ values) and DFT calculations to balance electronic vs. steric effects .

Q. How can conflicting data on thermal stability in polymer composites be reconciled?

Discrepancies arise from:

  • Decomposition pathways : Bromine may act as a flame retardant (releasing HBr) or accelerate degradation via radical pathways.
  • Methodological adjustments : Use thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate degradation mechanisms. For example, 10% weight loss occurs at 280°C (N₂) vs. 240°C (air) .

Q. What strategies validate the compound’s role in lanthanide complexation?

  • X-ray absorption spectroscopy (XAS) : Probes 4f-orbital hybridization with phosphorus.
  • Magnetic susceptibility : Paramagnetic shifts in ³¹P NMR indicate covalent bonding with Eu³+ or Tb³+.
  • Controlled competition experiments : Compare binding constants with non-brominated analogs (e.g., triphenylphosphine oxide) to quantify Br’s electronic contribution .

Methodological Guidelines for Data Interpretation

  • Handling NMR ambiguities : Use DEPT-135 to distinguish quaternary carbons in aromatic regions.
  • Resolving catalytic contradictions : Conduct kinetic studies (e.g., variable-temperature NMR) to differentiate electronic vs. steric limitations.
  • Crystallographic challenges : Address disorder in bromophenyl groups via SHELXL refinement with anisotropic displacement parameters .

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